Maleic Acid

Description

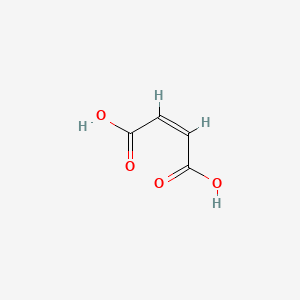

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4, Array | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26099-09-2, Array | |

| Record name | Poly(maleic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021517 | |

| Record name | Maleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline], Solid, WHITE CRYSTALS. | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenedioic acid (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

275 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

127 °C | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C, 79.000 lb/100 lb water at 77 °F, In water, 441,000 mg/L at 25 °C, Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene, For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page., 441 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 78 (soluble) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.590 g/cu cm at 20 °C, Relative density (water = 1): 1.59 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1) | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 0.0000359 [mmHg], 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)), Vapor pressure, Pa at 25 °C: 0.0048 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from water, White crystals from water, alcohol and benzene, Colorless crystals | |

CAS No. |

110-16-7, 68307-91-5 | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, monocastor oil alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | maleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91XW058U2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

266 to 268 °F (NTP, 1992), 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)), Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP., 130.5 °C, 131 °C | |

| Record name | MALEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MALEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALEIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Maleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic acid, systematically named (2Z)-but-2-enedioic acid, is an organic compound classified as a dicarboxylic acid. It is the cis-isomer of butenedioic acid, a geometric isomerism that imparts distinct chemical and physical properties compared to its trans-isomer, fumaric acid.[1][2] This structural difference, particularly the proximity of the two carboxylic acid groups, governs its reactivity, solubility, and thermal behavior. This compound serves as a raw material in the industrial synthesis of glyoxylic acid, fumaric acid, and various polymers and resins.[3] In the pharmaceutical industry, it is used to form stable acid addition salts with drug substances, such as indacaterol (B1671819) maleate.[3]

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its key transformations, and an examination of its biological activities, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a white crystalline solid with a faint, acidic odor.[[“]][5] Its key physical and chemical identifiers and properties are summarized below.

Identification and Structure

| Property | Value |

| IUPAC Name | (2Z)-but-2-enedioic acid |

| Other Names | cis-Butenedioic acid, Maleinic acid, Toxilic acid |

| CAS Number | 110-16-7 |

| Molecular Formula | C₄H₄O₄ |

| Molecular Weight | 116.072 g/mol |

| Chemical Structure | HOOC-CH=CH-COOH (cis-configuration) |

Physical Properties

The physical properties of this compound are significantly different from its trans-isomer, fumaric acid, primarily due to intramolecular hydrogen bonding which is not possible in the latter.[5][6]

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 135 °C (decomposes)[7] |

| Boiling Point | Decomposes above melting point |

| Density | 1.59 g/cm³[7] |

| Solubility in Water | 478.8 g/L at 20 °C[[“]][7] |

| Acidity (pKa) | pKa₁ = 1.90, pKa₂ = 6.07[7] |

| Heat of Combustion | -1,355 kJ/mol[7] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy | Peak Assignments |

| ¹H NMR | In DMSO-d₆, the two equivalent olefinic protons appear as a singlet at approximately 6.29 ppm. The acidic protons are typically broad and may exchange with solvent.[8][9] |

| ¹³C NMR | In DMSO-d₆, characteristic peaks are observed around 130.5 ppm for the olefinic carbons and 167.3 ppm for the carboxylic acid carbons. |

| FT-IR | Key peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1700 cm⁻¹), a C=C stretch (~1630 cm⁻¹), and C-O stretching vibrations (~1262 cm⁻¹).[10][11] |

Chemical Reactivity and Transformations

The cis-configuration of the carboxyl groups in this compound dictates its primary chemical reactions.

-

Isomerization to Fumaric Acid : The most significant industrial reaction of this compound is its isomerization to the more stable fumaric acid. This conversion is catalyzed by mineral acids (e.g., HCl), heat, or other reagents like thiourea.[3][7] The mechanism involves the protonation of the double bond, which allows for free rotation around the central C-C single bond, followed by deprotonation to form the thermodynamically favored trans-isomer.

-

Dehydration to Maleic Anhydride (B1165640) : Upon heating to its melting point and slightly above, this compound readily dehydrates to form maleic anhydride, a cyclic anhydride.[1] This intramolecular reaction is a direct consequence of the proximity of the two carboxyl groups.

-

Hydration to Malic Acid : The addition of water across the double bond (hydration) converts this compound to malic acid (2-hydroxybutanedioic acid).[7]

-

Hydrogenation to Succinic Acid : Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, reduces the carbon-carbon double bond of this compound to yield succinic acid.[6][7]

-

Polymerization : this compound can undergo polymerization, often initiated by free radicals, to form poly(this compound), a polyelectrolyte with applications as a scale inhibitor and dispersant.[12][13]

Below is a diagram illustrating the key chemical transformations of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Potentiometric Titration for pKa Determination

This protocol determines the concentration and acid dissociation constants (pKa₁ and pKa₂) of this compound.

Materials:

-

This compound (~0.5 g)

-

Standardized ~0.1 M NaOH solution

-

Deionized water

-

pH meter with a combination electrode

-

250 mL beaker, 50 mL buret, magnetic stirrer, and stir bar

Procedure:

-

Accurately weigh approximately 0.5 g of this compound and record the mass.

-

Dissolve the sample in ~100 mL of deionized water in a 250 mL beaker.

-

Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.01).[14]

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Fill a 50 mL buret with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding the NaOH solution in 1.0 mL increments, recording the pH after each addition.

-

As the pH begins to change more rapidly near the equivalence points (expected around pH 3-5 and pH 8-10), reduce the increment volume to 0.1 mL.

-

Continue the titration until the pH reaches approximately 12.

-

Plot pH versus volume of NaOH added. The two equivalence points are the points of maximum slope. The pKa₁ is the pH at the half-volume of the first equivalence point, and the pKa₂ is the pH at the midpoint between the first and second equivalence points.

Isomerization of this compound to Fumaric Acid

This procedure demonstrates the acid-catalyzed conversion of the cis-isomer to the trans-isomer.

Materials:

-

This compound (2.0 g)

-

Concentrated hydrochloric acid (HCl) (2.5 mL)

-

Deionized water (3.0 mL)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Buchner funnel and filter paper for vacuum filtration

Procedure:

-

In a round-bottom flask, combine 2.0 g of this compound, 3.0 mL of deionized water, and 2.5 mL of concentrated HCl.[15]

-

Add a magnetic stir bar, attach a reflux condenser, and place the flask in a heating mantle.[15]

-

Heat the mixture to a gentle reflux and maintain reflux with stirring for 20-30 minutes.[15][16] Crystals of fumaric acid, which is much less soluble in the acidic solution, will begin to precipitate.[16]

-

After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

-

Collect the precipitated fumaric acid crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove residual HCl.

-

Allow the crystals to air dry. The product can be further purified by recrystallization from hot water or dilute HCl.[16]

-

Confirm the conversion by measuring the melting point (fumaric acid melts at 287 °C in a sealed tube, while this compound melts at 135 °C).

The workflow for this experimental protocol is visualized below.

Biological Activity and Toxicological Profile

Unlike its structural analog malic acid, which is a key intermediate in the citric acid cycle, this compound is not a central metabolite and can exhibit significant toxicity.[[“]]

Mechanism of Nephrotoxicity: Administration of this compound is a well-established experimental model for inducing Fanconi syndrome, a disorder of the proximal renal tubules.[1][17] The underlying mechanism involves the disruption of cellular energy metabolism and calcium homeostasis in proximal tubule cells.[18]

-

ATP Depletion : this compound impairs cellular energy production at multiple levels, including glycolysis and the mitochondrial respiratory chain, leading to a severe depletion of ATP.[18]

-

Inhibition of ATPases : It directly inhibits the activity of crucial ion pumps, such as Na⁺/K⁺-ATPase and H⁺-ATPase, in the proximal convoluted tubule.[17] This disrupts the electrochemical gradients necessary for the reabsorption of glucose, amino acids, phosphate, and bicarbonate.

-

Calcium Homeostasis Disruption : this compound-induced toxicity is critically dependent on calcium. It disturbs intracellular calcium levels, leading to the activation of calcium-dependent proteases (calpains) and contributing to cell death.[18]

The combination of these effects leads to the characteristic features of Fanconi syndrome: impaired reabsorption and excessive urinary excretion of essential solutes.

References

- 1. This compound | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1313693B1 - Two-stage process for the hydrogenation of this compound to 1,4-butanediol - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. consensus.app [consensus.app]

- 5. Malic acid (6915-15-7) 13C NMR [m.chemicalbook.com]

- 6. Catalytic transfer hydrogenation of this compound with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]

- 7. This compound(110-16-7) 13C NMR spectrum [chemicalbook.com]

- 8. NMR blog - Carbon-13 Satellites and Molecule Symmetry in this compound — Nanalysis [nanalysis.com]

- 9. This compound(110-16-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 12. hmdb.ca [hmdb.ca]

- 13. hmdb.ca [hmdb.ca]

- 14. csun.edu [csun.edu]

- 15. chemistry-online.com [chemistry-online.com]

- 16. Sciencemadness Discussion Board - this compound conversion to fumaric acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Insights into the biochemical mechanism of this compound-induced Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound – but Not Structurally Related Methylmalonic Acid – Interrupts Energy Metabolism by Impaired Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Green Shift: A Technical Guide to Maleic Acid Synthesis from Biomass-Derived Chemicals

Authored for Researchers, Scientists, and Drug Development Professionals

The imperative to transition from a fossil fuel-dependent economy to one based on renewable resources has catalyzed significant research into the production of platform chemicals from biomass. Maleic acid, a versatile C4 dicarboxylic acid and a precursor to valuable resins, polymers, and pharmaceuticals, is a prime candidate for this green shift. Traditionally synthesized through the oxidation of petroleum-derived benzene (B151609) or n-butane, recent advancements have illuminated viable pathways to produce this compound from abundant and sustainable biomass-derived feedstocks. This technical guide provides an in-depth overview of the core strategies for synthesizing this compound from key biomass-derived chemicals: furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), and levulinic acid. It offers a comparative analysis of catalytic systems, detailed experimental protocols, and a visual representation of the underlying chemical transformations.

Comparative Analysis of Catalytic Pathways

The conversion of biomass-derived furanics and other platform molecules to this compound is predominantly achieved through catalytic oxidation. The choice of feedstock, catalyst, oxidant, and reaction conditions significantly influences the yield and selectivity of the final product. The following tables summarize the quantitative data from key studies, offering a clear comparison of the different approaches.

Table 1: Catalytic Oxidation of Furfural to this compound

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| KBr/g-C3N4 | H2O2 | Water | 100 | 3 | 100 | 70.4 | - | [1] |

| P-C-600 (Phosphorus-doped carbon) | H2O2 | Water | 80 | - | - | 76.3 | - | [2] |

| MnCeOx (MOF-derived) | Electrochemical | - | Ambient | - | - | 67.4 | - | [3] |

| H3PMo12O40 | O2 (20 bar) | H2O + Nitrobenzene | 110 | - | 67 | 38 | 56 | [4] |

| H3PMo12O40 | O2 (20 bar) | H2O + Nitrobenzene | 130 | - | 87.6 | 47 | 53.3 | [4][5] |

| TS-1 (Titanium silicalite) | H2O2 | Acetic Acid | 50 | 24 | - | 78 | - | [5] |

| CuMoO4 | Peroxymonosulfate | - | - | - | 99 | >74 | - | [6] |

| Nitrogen-doped carbon (NC-900) | H2O2 | - | 80 | - | - | 61 | - | [7] |

| Formic Acid (mediator) | H2O2 | Formic Acid | 60 | 4 | - | 95 | - | [8] |

| High frequency ultrasound (catalyst-free) | H2O2 | - | Mild | - | 92 | - | 70 | [9] |

Table 2: Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to Maleic Anhydride (B1165640)/Acid

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | Product | Total Yield (%) | Reference |

| VO(acac)2 | O2 | Acetonitrile | 90 | - | - | Maleic Anhydride | 52 | [5][10][11] |

| H5PV2Mo10O40 | O2 | Acetonitrile/Acetic Acid | - | 8 | 100 | Maleic Anhydride + this compound | 64 | [12] |

| Formic Acid (mediator) | H2O2 | - | - | - | - | This compound | 89 | [8] |

| α-MnO2/Cu(NO3)2 | O2 | - | Mild | - | - | Maleic Anhydride | 89 (from FMF*) | [13] |

*FMF: 5-[(Formyloxy)methyl]furfural, an HMF derivative.

Table 3: Catalytic Oxidation of Levulinic Acid to Maleic Anhydride

| Catalyst | Support | Oxidant | Temperature (°C) | Time | Levulinic Acid Conversion (%) | Maleic Anhydride Yield (%) | Reference |

| VOx | SiO2 | O2 | 325 | 3.9 min contact time | 100 | 71 | [14][15] |

| VOx | γ-Al2O3 | O2 | - | - | - | Good yields reported | [16] |

Signaling Pathways and Experimental Workflows

To elucidate the complex transformations from biomass-derived precursors to this compound, the following diagrams illustrate the key reaction pathways and a generalized experimental workflow.

References

- 1. Synthesis of this compound from biomass-derived furfural in the presence of KBr/graphitic carbon nitride (g-C3N4) catalyst and hydrogen peroxide :: BioResources [bioresources.cnr.ncsu.edu]

- 2. A biomass-derived metal-free catalyst doped with phosphorus for highly efficient and selective oxidation of furfural into this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Highly efficient electrocatalytic oxidation of furfural to this compound over MOF-derived MnCeOx - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxidation of biomass-derived furans to this compound over nitrogen-doped carbon catalysts under acid-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Highly efficient formic acid-mediated oxidation of renewable furfural to this compound with H2O2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Catalyst-free process for oxidation of furfural to this compound by high frequency ultrasonic activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Oxidation of 5-hydroxymethylfurfural to maleic anhydride with molecular oxygen - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Oxidation of 5-hydroxymethylfurfural to maleic anhydride with molecular oxygen [agris.fao.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. US10556852B2 - Production of this compound, fumaric acid, or maleic anhydride from levulinic acid analogs - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Stereochemistry of Maleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic acid, the cis-isomer of butenedioic acid, presents a compelling case study in stereochemistry, where its geometric configuration dictates a unique set of physical and chemical properties distinct from its trans-isomer, fumaric acid. This guide provides a comprehensive overview of the structure, stereochemistry, and key chemical properties of this compound. It includes a detailed comparison with fumaric acid, quantitative data presented in tabular format for ease of reference, and explicit experimental protocols for its synthesis, isomerization, and characterization. Furthermore, this document visualizes key biochemical pathways where the isomeric form is critical, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

This compound, systematically named (2Z)-but-2-enedioic acid, is a dicarboxylic acid with the chemical formula C₄H₄O₄.[1] Its defining structural feature is the presence of two carboxylic acid groups on the same side (cis configuration) of the carbon-carbon double bond.[2] This arrangement leads to significant intramolecular interactions, most notably intramolecular hydrogen bonding, which profoundly influences its physical and chemical behavior in comparison to its geometric isomer, fumaric acid.[3] Fumaric acid, the trans-isomer, has its carboxylic acid groups on opposite sides of the double bond.[4] This fundamental difference in stereochemistry results in marked distinctions in stability, solubility, acidity, and reactivity between the two isomers. Understanding these differences is crucial for applications ranging from polymer synthesis to the design of pharmaceutical salts, where the choice of isomer can significantly impact the final product's properties.

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by a four-carbon chain with a double bond between the second and third carbon atoms. The cis arrangement of the two carboxyl groups imposes a planar conformation on the molecule.[3] This proximity of the carboxylic acid groups allows for the formation of an intramolecular hydrogen bond, a key feature distinguishing it from fumaric acid.[5]

Stereoisomerism: this compound vs. Fumaric Acid

This compound and fumaric acid are classic examples of geometric isomers, also known as cis-trans isomers.[2] This type of stereoisomerism arises from the restricted rotation around the carbon-carbon double bond.

-

This compound (cis-isomer): The two carboxylic acid groups are on the same side of the double bond. This proximity leads to steric strain and intramolecular hydrogen bonding.

-

Fumaric Acid (trans-isomer): The two carboxylic acid groups are on opposite sides of the double bond. This configuration minimizes steric hindrance, resulting in a more stable molecule.[6]

The greater stability of fumaric acid is reflected in its higher melting point and lower solubility in water compared to this compound.[3]

Crystallographic Data and Molecular Geometry

X-ray crystallography studies have provided precise data on the bond lengths and angles within the this compound molecule. The molecule is nearly planar, and the crystal structure reveals both intramolecular and intermolecular hydrogen bonding.[3][5]

Quantitative Data

The distinct stereochemistry of maleic and fumaric acids gives rise to quantifiable differences in their physical and chemical properties.

Physical Properties

| Property | This compound | Fumaric Acid | Reference(s) |

| IUPAC Name | (2Z)-but-2-enedioic acid | (2E)-but-2-enedioic acid | [1] |

| Molecular Formula | C₄H₄O₄ | C₄H₄O₄ | [1] |

| Molar Mass | 116.07 g/mol | 116.07 g/mol | [1] |

| Appearance | White crystalline solid | White crystalline solid | |

| Melting Point | 135 °C (decomposes) | 287 °C | [3] |

| Solubility in Water | 478.8 g/L at 20 °C | 7 g/L at 25 °C | [3] |

| Heat of Combustion | -1,355 kJ/mol | -1,336 kJ/mol | [3][6] |

Acidity

| Property | This compound | Fumaric Acid | Reference(s) |

| pKa₁ | 1.9 | 3.03 | |

| pKa₂ | 6.07 | 4.44 |

The first dissociation of this compound is stronger (lower pKa₁) than that of fumaric acid due to the stabilization of the resulting maleate (B1232345) monoanion by intramolecular hydrogen bonding.

Spectroscopic Data

| Spectroscopy | This compound | Fumaric Acid | Reference(s) |

| ¹H NMR (ppm in D₂O) | ~6.2-6.3 (singlet) | ~6.5 (singlet) | |

| ¹³C NMR (ppm in D₂O) | ~130 (C=C), ~170 (C=O) | ~135 (C=C), ~172 (C=O) | |

| IR (cm⁻¹, major peaks) | ~3000 (O-H), ~1700 (C=O), ~1630 (C=C) | ~3000 (O-H), ~1680 (C=O), ~1640 (C=C) |

Experimental Protocols

Synthesis of this compound from Maleic Anhydride (B1165640)

Principle: this compound is commercially produced by the hydrolysis of maleic anhydride. This reaction involves the opening of the anhydride ring by the addition of water.

Procedure:

-

In a flask equipped with a reflux condenser and a stirrer, add 100 mL of deionized water.

-

Heat the water to approximately 60-70°C.

-

Slowly add 50 g of maleic anhydride to the hot water while stirring continuously. The reaction is exothermic.

-

Once all the maleic anhydride has been added and dissolved, continue stirring for 30 minutes to ensure complete hydrolysis.

-

Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of this compound.

-

Collect the this compound crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator.

Isomerization of this compound to Fumaric Acid

Principle: The cis-isomer (this compound) can be converted to the more stable trans-isomer (fumaric acid) by heating in the presence of a catalyst, such as a strong acid or thiourea. The significant difference in solubility allows for easy separation of the product.

Procedure using Hydrochloric Acid:

-

In a round-bottom flask, dissolve 10 g of this compound in 20 mL of deionized water.

-

Add 10 mL of concentrated hydrochloric acid to the solution.

-

Attach a reflux condenser and heat the mixture to boiling for 30-60 minutes.

-

As the reaction proceeds, a white precipitate of fumaric acid will form.

-

Allow the mixture to cool to room temperature.

-

Collect the fumaric acid crystals by vacuum filtration.

-

Wash the crystals with cold deionized water to remove any unreacted this compound and hydrochloric acid.

-

Dry the fumaric acid crystals.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constants (pKa) of a dicarboxylic acid can be determined by titrating a solution of the acid with a strong base and monitoring the pH. The pKa values correspond to the pH at the half-equivalence points.

Procedure:

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a 0.1 M solution of this compound in deionized water.

-

Titration Setup: Place 50 mL of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The first equivalence point (V₁) is the point of steepest inflection. The second equivalence point (V₂) is the subsequent point of steepest inflection.

-

pKa Calculation:

-

pKa₁ = pH at V₁/2

-

pKa₂ = pH at (V₁ + (V₂ - V₁)/2)

-

Signaling Pathways and Biological Relevance

While this compound itself is not a primary signaling molecule, its isomer, fumarate (B1241708), is a key intermediate in the Krebs cycle and has been identified as an oncometabolite. The accumulation of fumarate due to mutations in the enzyme fumarate hydratase leads to the activation of specific signaling pathways. Understanding these pathways is critical in the context of certain cancers and inflammatory diseases.

Fumarate and the Nrf2 Pathway

In normal physiology, the transcription factor Nrf2, which regulates the antioxidant response, is kept at low levels by Keap1-mediated degradation. High levels of fumarate can covalently modify Keap1, leading to the stabilization and activation of Nrf2. This results in the upregulation of antioxidant genes, which can be protective but can also contribute to cancer cell survival.

Caption: Fumarate-mediated activation of the Nrf2 antioxidant pathway.

Experimental Workflow: Isomerization and Analysis

The conversion of this compound to fumaric acid is a common laboratory experiment that demonstrates the principles of stereoisomerism and reaction monitoring.

References

- 1. This compound | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insights into the biochemical mechanism of this compound-induced Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes. | Cancer Center [cancercenter.arizona.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. CCXCIX.—An X-ray examination of maleic and fumaric acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

The Enigmatic Role of Maleic Acid in Plant and Algal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic acid, a dicarboxylic acid and the cis-isomer of butenedioic acid, is recognized as a metabolite in both plants and algae.[1] Unlike its well-studied trans-isomer, fumaric acid, and its structural analog, malic acid, the precise metabolic pathways and physiological functions of this compound in these organisms remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, scientific understanding of the role of this compound in plant and algal metabolism. It covers its known occurrences, its involvement in stress responses, and analytical methodologies for its study, while also highlighting significant gaps in the existing research. This document aims to serve as a foundational resource for researchers investigating the nuanced roles of specialized metabolites in biological systems.

Occurrence of this compound in Plants and Algae

This compound has been identified in a variety of plant species, suggesting a more widespread presence than is commonly acknowledged. It has been reported in ginseng, pineapple, cacao plants, sour cherries, and corn.[2] Furthermore, it is listed as a known algal metabolite, although specific details regarding the algal species and concentrations are not extensively documented.[1]

Core Metabolic Pathways and Enzymology: An Area Ripe for Discovery

Detailed metabolic pathways for the biosynthesis and degradation of this compound in plants and algae are not well established in the scientific literature. Much of the available information is dominated by studies on the closely related malic acid, leading to frequent confusion.

While a definitive pathway is yet to be elucidated, some evidence points to the potential for enzymatic conversion. A number of microbes possess the enzyme maleate hydratase , which catalyzes the conversion of this compound to D-malate.[2] The presence of analogous enzymatic activity in plants or algae has not yet been confirmed but represents a plausible route for its metabolism.

One study has suggested that this compound participates in the Tricarboxylic Acid (TCA) cycle to enhance plant resistance, though the precise mechanism of this integration remains unclear.[3] This suggests a potential link between this compound and central carbon metabolism, warranting further investigation.

dot

Physiological Roles and Effects on Metabolism

Plant Stress Response

The emerging role of this compound in plant responses to both biotic and abiotic stress is a significant area of current research.

-

Biotic Stress: this compound, in conjunction with malonic acid, has been shown to inhibit the growth of plant pathogenic fungi.[3] This suggests a role in plant chemical defense mechanisms.

-

Abiotic Stress: Exogenous application of this compound has been demonstrated to enhance chromium tolerance in Indian mustard (Brassica juncea L.).[4] The study indicated that this compound assisted in the chelation of chromium and bolstered the plant's antioxidant metabolism, thereby mitigating the metal's toxic effects.[4]

Phytotoxicity

While potentially beneficial in certain contexts, this compound can also exhibit phytotoxic effects. In closed hydroponic cultivation systems, the accumulation of root exudates, including maleic and benzoic acids, has been implicated in autotoxicity in basil.[5] This highlights the concentration-dependent and species-specific nature of this compound's physiological effects.

Quantitative Data

Quantitative data on endogenous this compound concentrations in plant and algal tissues are sparse. The available information primarily focuses on its presence in specific contexts rather than comprehensive quantitative profiling.

| Plant/Condition | Tissue/Fraction | Method | Finding | Reference(s) |

| Indian mustard (Brassica juncea L.) under Chromium stress | Seedlings | Not specified | Exogenous this compound increased non-protein thiols and phytochelatin (B1628973) content. | [4] |

| Prairie Gentian (Eustoma grandiflorum) | Root exudates | Not specified | Identified as a potential autotoxic compound. | [5] |

Experimental Protocols

General Workflow for this compound Analysis in Plant Tissues

dot

Protocol for Extraction and Quantification of this compound in Starch-based Food Products (Adaptable for Plant Tissues):

This protocol is adapted from a method for determining the total amount of this compound and maleic anhydride (B1165640) in food.[6][7]

-

Sample Preparation: Accurately weigh approximately 1 g of finely ground plant or algal tissue into a centrifuge tube.

-

Extraction: Add 25 mL of 50% methanol (B129727) and shake for 30 minutes.

-

Hydrolysis (Optional, for total this compound): Add 20 mL of 0.5N potassium hydroxide, mix, and let stand for 2 hours. This step hydrolyzes any maleic anhydride to this compound.

-

Acidification and Dilution: Acidify the solution with approximately 3 mL of 5N hydrochloric acid. Dilute the solution to 50 mL with Mili-Q water and allow it to stand for several minutes.

-

Final Dilution and Filtration: Perform a serial dilution as needed for the analytical instrument's linear range. Filter the final sample solution through a 0.22 µm membrane filter.

-

Analysis: Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as 0.1% phosphoric acid in methanol/water.[6][7] Detection is typically performed using a photodiode array detector at approximately 214 nm.[7] Quantification is achieved by comparing the peak area of the sample to a standard curve prepared from a this compound reference standard.[6]

Signaling Pathways

The role of this compound as a signaling molecule in plants and algae is an emerging area of interest with limited concrete evidence. Its involvement in stress responses suggests it may play a role in signaling cascades, but specific pathways have not yet been elucidated. Further research is required to determine if this compound acts as a primary or secondary messenger, its potential receptors, and its downstream targets.

Conclusion and Future Directions

The study of this compound in plant and algal metabolism is in its infancy. While its presence and involvement in certain physiological processes, particularly stress responses, are acknowledged, a comprehensive understanding of its metabolic pathways and regulatory functions is lacking. The persistent analytical challenge of distinguishing it from malic acid has likely contributed to this knowledge gap.

Future research should prioritize:

-

Elucidation of Biosynthetic and Degradation Pathways: Utilizing labeled isotope studies and genetic approaches to identify the enzymes and intermediates involved in this compound metabolism.

-

Comprehensive Quantitative Profiling: Quantifying endogenous this compound levels across a wide range of plant and algal species and under various environmental conditions.

-

Functional Characterization: Employing genetic modification techniques (e.g., CRISPR/Cas9) to alter this compound levels and observe the resulting phenotypic effects.

-

Investigation of Signaling Roles: Exploring the potential for this compound to act as a signaling molecule in plant development and stress responses.

A deeper understanding of this compound metabolism holds the potential to uncover novel biochemical pathways and may offer new avenues for enhancing crop resilience and developing novel bioactive compounds.

References

- 1. This compound | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000176) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound assisted improvement of metal chelation and antioxidant metabolism confers chromium tolerance in Brassica juncea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fda.gov.tw [fda.gov.tw]

- 7. fda.gov.tw [fda.gov.tw]

A Comprehensive Technical Guide to Maleic Acid: Identifiers and Core Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of maleic acid, a fundamental dicarboxylic acid with significant applications across various scientific disciplines. This document focuses on its key identifiers, physicochemical properties, and fundamental chemical relationships, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.

Chemical Identifiers

Accurate identification of chemical compounds is paramount in research and development. This compound is known by several names and is cataloged in numerous chemical databases. The following table summarizes its primary identifiers.

| Identifier Type | Identifier |

| CAS Number | 110-16-7 |

| IUPAC Name | (2Z)-But-2-enedioic acid |

| Other Names | cis-Butenedioic acid, Malenic acid, Toxilic acid |

| PubChem CID | 444266 |

| EC Number | 203-742-5 |

| UNII | 91XW058U2C |

| ChEBI ID | CHEBI:18300 |

| ChemSpider ID | 392248 |

| InChI | InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1- |

| InChIKey | VZCYOOQTPOCHFL-UPHRSURJSA-N |

| SMILES | O=C(O)\C=C/C(=O)O |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental and industrial settings. These properties are crucial for designing synthetic routes, developing formulations, and understanding its biological interactions.

| Property | Value |

| Molecular Formula | C₄H₄O₄ |

| Molar Mass | 116.072 g/mol |

| Appearance | White crystalline solid[1][2][3] |

| Melting Point | 130-135 °C (decomposes)[3][4] |

| Boiling Point | 275 °C |

| Density | 1.59 g/cm³ |

| Solubility in Water | 478.8 g/L at 20 °C[1][4] |

| Acidity (pKa) | pKa₁ = 1.9, pKa₂ = 6.07[4] |

| Vapor Pressure | <0.1 hPa at 20 °C |

Isomeric Relationship: this compound and Fumaric Acid

This compound is the cis-isomer of butenedioic acid, while fumaric acid is the trans-isomer.[4][5] This stereochemical difference leads to significant variations in their physical properties and chemical reactivity. The diagram below illustrates this fundamental isomeric relationship.

Experimental Protocols

While this guide does not detail specific experimental protocols, a common procedure involving this compound is its isomerization to fumaric acid. A generalized workflow for such a conversion is outlined below. This process is of significant industrial importance as fumaric acid has numerous applications.[4]

General Workflow for the Isomerization of this compound to Fumaric Acid

The following diagram depicts a typical laboratory-scale workflow for the isomerization of this compound.

Applications in Research and Drug Development

This compound and its derivatives serve various roles in scientific research and the pharmaceutical industry:

-

Synthesis of Fumaric Acid: As a primary industrial application, this compound is converted to fumaric acid, which is used as a food acidulant and in the manufacturing of resins.[4][6]

-

Formation of Maleate (B1232345) Salts: In drug development, this compound is frequently used to form stable, crystalline salts of basic active pharmaceutical ingredients (APIs). This can improve the API's solubility, stability, and handling properties.

-

Polymer Chemistry: It is a monomer used in the synthesis of polymers and copolymers with applications in coatings and adhesives.[6]

-

Biochemical Research: The maleate ion can act as an inhibitor in certain enzymatic reactions, making it a useful tool in biochemical studies.

References

- 1. byjus.com [byjus.com]

- 2. This compound | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 110-16-7 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: Properties, Structure, Uses & Reactions Explained [vedantu.com]

- 6. chemiis.com [chemiis.com]

A Comprehensive Technical Guide to the Solubility of Maleic Acid in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of maleic acid in a variety of aqueous and organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical formulations, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows relevant to research and development.

Core Concepts in this compound Solubility

This compound [(Z)-but-2-enedioic acid] is a dicarboxylic acid with the chemical formula HO₂CCH=CHCO₂H. Its solubility is significantly influenced by its cis-isomer configuration, which allows for intramolecular hydrogen bonding. This structural feature, along with its two carboxylic acid groups, dictates its interactions with different solvents. Generally, this compound exhibits high solubility in polar protic and polar aprotic solvents due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility tends to be lower in nonpolar solvents.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in water and various organic solvents at different temperatures. This data is essential for designing experiments, developing formulations, and predicting the behavior of this compound in different chemical environments.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g of water) |

| 25 | 78.8[1] |

| 40 | 112.5[1] |

| 60 | 148.7[1] |

| 97.5 | 392.6[1] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| 1-Propanol | 0 | 25[1] |

| 1-Propanol | 22.5 | 32.1[1] |

| Acetone | 29.7 | 35.77[1] |

| Benzene | 25 | 0.024[1] |

| Carbon Tetrachloride | 25 | 0.002[1] |

| Chloroform | 25 | 0.011[1] |

| Diethyl Ether | 25 | 8.19[1] |

| Ethanol | 0 | 43.3[1] |

| Ethanol | 22.5 | 52.4[1] |

| Ethanol (95%) | 20 | 69.9[1] |

| i-Butanol | 0 | 16.6[1] |

| i-Butanol | 22.5 | 21.2[1] |

| Methanol | 22.5 | 69.5[1] |

| Xylene | 29.7 | 0.0085[1] |

Note: The solubility of this compound generally increases with temperature in most solvents.[2] Comparative studies have shown the following trend in solubility for a selection of organic solvents: n-butanol > ethyl methyl ketone (EMK) > methyl isobutyl ketone (MIBK) > ethyl acetate (B1210297) (EA) > toluene.[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable research and development. The following are detailed methodologies for two common experimental techniques used to measure the solubility of a solid compound like this compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, Buchner funnel)

-

Volumetric flasks and pipettes

-

Oven

-

This compound

-

Solvent of interest

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask).

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant concentration in solution over time indicates that equilibrium has been achieved.

-

Phase Separation: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation. Filter the solution to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Drying and Weighing: Heat the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue drying until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried this compound per unit mass or volume of the solvent.

Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment:

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge (optional)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Vials or flasks with secure caps

-

This compound

-

Solvent of interest

Procedure:

-